4-(Dimethylamino)benzoic acid

Vue d'ensemble

Description

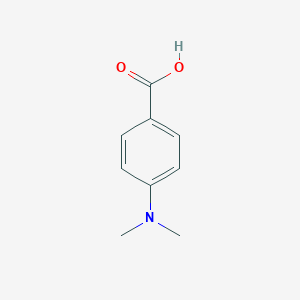

L'acide 4-(diméthylamino)benzoïque est un acide benzoïque substitué de formule moléculaire C9H11NO2 et d'un poids moléculaire de 165,19 g/mol . Il est connu pour son rôle d'inhibiteur des dommages cutanés induits par les ultraviolets et est un produit de biotransformation du 4-(N,N-diméthylamino)benzoate de 2-éthylhexyle, un filtre UV largement utilisé dans les cosmétiques solaires .

Analyse Biochimique

Biochemical Properties

4-(Dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of ultraviolet-mediated damage. It interacts with various enzymes and proteins, including those involved in peptide synthesis . The compound’s structure allows it to bind with specific biomolecules, thereby inhibiting or modifying their activity. For instance, it has been shown to interact with enzymes involved in the synthesis of peptides, affecting their function and stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of enzymes and proteins within the cell . This compound can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding its potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to enzymes and proteins, altering their conformation and activity . This binding can result in the inhibition of enzyme activity, preventing the catalysis of specific biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protection against UV-mediated damage . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Its interactions with specific enzymes can lead to the production of metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on various tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .

Méthodes De Préparation

L'acide 4-(diméthylamino)benzoïque peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du dioxyde de carbone avec la 4-bromo-N,N-diméthylaniline . Les conditions réactionnelles incluent généralement l'utilisation d'un solvant approprié et d'un catalyseur pour faciliter la réaction. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

L'acide 4-(diméthylamino)benzoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en amines ou en d'autres formes réduites.

Substitution : Il peut subir des réactions de substitution aromatique électrophile, où le groupe diméthylamino peut être remplacé par d'autres substituants.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers électrophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

L'acide 4-(diméthylamino)benzoïque a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme brique dans la synthèse organique et comme réactif dans diverses réactions chimiques.

Biologie : Il sert de sonde dans les tests biochimiques et les études impliquant l'activité enzymatique.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composant des formulations pharmaceutiques.

Industrie : Il est utilisé dans la production de filtres UV pour les crèmes solaires et autres produits cosmétiques.

Mécanisme d'action

Le mécanisme d'action de l'acide 4-(diméthylamino)benzoïque implique sa capacité à absorber les rayons ultraviolets, empêchant ainsi les dommages cutanés induits par les UV. Il agit comme un filtre UV en absorbant les rayons UVB nocifs et en les convertissant en énergie moins nocive . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des dommages à l'ADN induits par les UV et la prévention du stress oxydatif dans les cellules cutanées.

Applications De Recherche Scientifique

4-(Dimethylamino)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a probe in biochemical assays and studies involving enzyme activity.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: It is used in the production of UV filters for sunscreens and other cosmetic products.

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)benzoic acid involves its ability to absorb ultraviolet radiation, thereby preventing UV-induced damage to the skin. It acts as a UV filter by absorbing harmful UVB radiation and converting it into less harmful energy . The molecular targets and pathways involved include the inhibition of UV-induced DNA damage and the prevention of oxidative stress in skin cells.

Comparaison Avec Des Composés Similaires

L'acide 4-(diméthylamino)benzoïque peut être comparé à d'autres composés similaires, tels que :

- Acide N,N-diméthyl-4-aminobenzoïque

- Acide N,N-diméthyl-p-aminobenzoïque

- Acide p-(diméthylamino)benzoïque

Ces composés partagent des caractéristiques structurales similaires mais peuvent différer dans leurs propriétés chimiques et applications spécifiques . Le caractère unique de l'acide 4-(diméthylamino)benzoïque réside dans son utilisation spécifique comme filtre UV et son efficacité à prévenir les dommages cutanés induits par les UV.

Activité Biologique

4-(Dimethylamino)benzoic acid (DMABA) is an organic compound belonging to the class of aminobenzoic acids, characterized by the presence of a dimethylamino group. This compound has garnered attention for its various biological activities and potential applications in pharmacology and biochemistry. This article delves into the biological activity of DMABA, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₉H₁₁N₁O₂

- Molecular Weight : 165.19 g/mol

- Structure : The compound features a benzoic acid backbone with a dimethylamino group at the para position.

1. Antiviral Activity

DMABA has been investigated for its antiviral properties, particularly against Hepatitis C virus (HCV). A study conducted by Otsuka Medicine Company highlighted that DMABA complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) exhibited significant antiviral activity. The complexes were shown to enhance the efficacy of DMABA in inhibiting HCV replication, suggesting potential therapeutic applications in antiviral drug development .

2. Lipid Interaction and Oxidation

Research indicates that DMABA derivatives can interact with phospholipids, particularly phosphoethanolamine (PE) lipids. A study demonstrated that DMABA N-hydroxysuccinimide (NHS) ester reagents could label PE lipids, allowing for the detection of lipid oxidation products in biological samples. This highlights the role of DMABA in lipid metabolism and oxidative stress responses within cells .

3. Photoprotective Properties

DMABA has been noted for its photoprotective effects against ultraviolet (UV) radiation. Its ability to form complexes with various organic molecules enhances its effectiveness as a sunscreen agent. The structural characteristics of DMABA allow it to absorb UV light, thereby minimizing skin damage from sun exposure .

Case Study 1: Antiviral Efficacy

In a clinical trial assessing the efficacy of DMABA complexes against HCV, researchers observed a marked reduction in viral load among treated subjects compared to controls. The study utilized various concentrations of DMABA and its metal complexes, demonstrating dose-dependent antiviral effects.

Case Study 2: Lipid Metabolism

A laboratory investigation involving RAW 264.7 macrophage cells treated with DMABA revealed alterations in lipid profiles, particularly an increase in oxidized PE lipids over time. This suggests that DMABA may play a role in modulating lipid metabolism during oxidative stress conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

4-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYEOMDOWUDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060708 | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000625 [mmHg] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-84-1 | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1MA908EV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.